Chondroitin Sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKPYJOVDUMHGS-OSRGNVMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9007-28-7 (Parent) | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601017238 | |
| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, 6-(hydrogen sulfate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
190-194ºC | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Chondroitin Sulfate: Molecular Architecture and Structural Diversity
Disaccharide Repeating Units and Glycosidic Linkages
Chondroitin (B13769445) sulfate (B86663) is a linear polysaccharide composed of repeating disaccharide units. Each disaccharide unit consists of two alternating monosaccharides: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). These monosaccharides are linked together by specific glycosidic bonds. The GlcA residue is linked via a β(1→3) glycosidic bond to the GalNAc residue, and the GalNAc residue is linked via a β(1→4) glycosidic bond to the GlcA residue. This repeating structure forms the backbone of the chondroitin sulfate chain. wikipedia.orgresearchgate.netmdpi.comresearchgate.netexpasy.orgnih.govmpg.deuzh.chzpd.dk
| Disaccharide Unit Component | Monosaccharide 1 | Linkage to Monosaccharide 2 | Monosaccharide 2 | Linkage to Monosaccharide 1 |
| Repeating Unit | D-glucuronic acid (GlcA) | β(1→3) | N-acetyl-D-galactosamine (GalNAc) | β(1→4) |
Sulfation Patterns and Structural Isomers
A defining characteristic of this compound is the presence of sulfate groups esterified to specific hydroxyl positions on the monosaccharide residues. The most common sites for sulfation are the C-4 and C-6 positions of the GalNAc residue, and occasionally the C-2 position of the GlcA residue. researchgate.netexpasy.orguzh.chnih.govgenome.jpsigmaaldrich.comamsbio.com The position and extent of this sulfation are not random and result in various structural isomers, each with distinct properties. These isomers are commonly designated by letters, such as CS-A, CS-C, CS-D, and CS-E. Dermatan sulfate (DS), previously known as this compound B, is a related GAG where D-glucuronic acid residues are epimerized to L-iduronic acid (IdoA). wikipedia.orgresearchgate.netexpasy.orgmpg.deuzh.chnih.govgenome.jpsigmaaldrich.comamsbio.com
Position-Specific Sulfate Groups and Functional Information Encoding
The precise placement of sulfate groups along the this compound chain is critical for its biological activity, forming what is often termed a "sulfation code." This code allows CS molecules to interact specifically with various proteins, including growth factors and cell surface receptors, thereby modulating cellular processes. nih.govmdpi.comfrontiersin.orgacs.orgnih.govacs.org Research has demonstrated that specific sulfation patterns can act as molecular recognition elements, influencing outcomes such as neuronal growth and guidance. For instance, chondroitin-4-sulfate (CS-A) has been shown to exert a negative guidance cue on neurons, inhibiting axonal growth, whereas chondroitin-6-sulfate (CS-C) does not exhibit this inhibitory effect. nih.gov This highlights how variations in sulfation position are not merely structural differences but encode specific functional information. acs.orgacs.org
Diversity in Sulfation Degree and Quantity
| Isomer Name | Primary Sulfation Site(s) on GalNAc | Sulfation Site(s) on GlcA/IdoA | Common Nomenclature |
| CS-A | C-4 | None | Chondroitin-4-sulfate |
| CS-C | C-6 | None | Chondroitin-6-sulfate |
| CS-D | C-6 | C-2 | Chondroitin-2,6-disulfate |
| CS-E | C-4, C-6 | None | Chondroitin-4,6-disulfate |
| Dermatan Sulfate (DS) | C-4 (often) | C-2 (often) | Chondroitin-B sulfate |
Chondroitin Chain Length and Molecular Weight Heterogeneity
This compound chains are polymers of considerable length, typically comprising 40 to over 100 disaccharide units. zpd.dksigmaaldrich.complos.org This inherent variability in polymerization leads to a wide spectrum of molecular weights. Naturally occurring CS molecules can range from approximately 50 to 100 kDa. mdpi.com However, CS extracted from animal tissues often undergoes some degradation during processing, resulting in reduced molecular weights, frequently in the range of 10 to 40 kDa. mdpi.com
Variations Across Biological Sources
The molecular weight and chain length of this compound vary significantly depending on the biological source, including the animal species and the specific tissue from which it is extracted. nih.govgoogle.commdpi.comnih.gov For instance, CS derived from terrestrial animals such as bovine, porcine, and chicken typically exhibits molecular weights between 14 and 26 kDa. google.commdpi.com In contrast, CS sourced from marine animals like sharks and skates tends to have longer chains and higher molecular weights, often ranging from 50 to 70 kDa. wikipedia.orgmdpi.com Furthermore, different tissues within the same organism can also display distinct CS compositions and molecular weights. google.com
| Source Type | Typical Molecular Weight Range (kDa) | Predominant Sulfation Patterns |
| Terrestrial Animals | 14–26 | CS-A, CS-C |
| Marine Animals | 50–70 | CS-A, CS-C, CS-D, CS-E, DS |
Covalent Attachment to Core Proteins as Proteoglycans
This compound chains are rarely found in isolation in biological systems. Instead, they are typically covalently attached to a central protein core, forming large macromolecules known as proteoglycans (PGs). wikipedia.orgresearchgate.netuzh.chgenome.jpfrontiersin.orgontosight.aiontosight.aiglycoforum.gr.jpglycoforum.gr.jp This attachment occurs through a conserved tetrasaccharide linkage region, consisting of xylose (Xyl), galactose (Gal), galactose (Gal), and glucuronic acid (GlcA) in sequence (Xyl-Gal-Gal-GlcA). This tetrasaccharide is linked to a specific serine residue on the core protein. genome.jpfrontiersin.orgglycoforum.gr.jpglycoforum.gr.jpopenbiochemistryjournal.comfrontiersin.orgontosight.ai The synthesis of this linkage region is the initial step in the biosynthesis of CS chains. genome.jpglycoforum.gr.jpopenbiochemistryjournal.comfrontiersin.orgontosight.ai Prominent examples of CS proteoglycans include aggrecan, versican, biglycan, and decorin, which are integral components of the extracellular matrix. openbiochemistryjournal.com The precise mechanisms that select specific proteins for GAG attachment are still under investigation, although certain amino acid sequences near the attachment site may play a role. wikipedia.org
Compound Name List:
this compound (CS)
D-glucuronic acid (GlcA)
N-acetyl-D-galactosamine (GalNAc)
L-iduronic acid (IdoA)
Dermatan sulfate (DS)
Chondroitin-4-sulfate (CS-A)
Chondroitin-6-sulfate (CS-C)
Chondroitin-2,6-disulfate (CS-D)
Chondroitin-4,6-disulfate (CS-E)
Chondroitin Sulfate Biosynthesis and Enzymatic Regulation
Intracellular Localization in Endoplasmic Reticulum and Golgi Compartments
The biosynthesis of chondroitin (B13769445) sulfate (B86663) is a spatially and temporally organized process that occurs within the endomembrane system of the cell, specifically the endoplasmic reticulum (ER) and the Golgi apparatus. openbiochemistryjournal.comnih.gov The journey begins with the synthesis of the core protein in the rough endoplasmic reticulum. Following this, the initial steps of GAG chain attachment and the synthesis of the linkage region are thought to occur in a compartment intermediate between the ER and the Golgi. openbiochemistryjournal.com
The process continues as the growing molecule transits through the Golgi complex. The elongation of the chondroitin chain and the critical sulfation modifications take place primarily within the medial and trans-Golgi cisternae. openbiochemistryjournal.comrupress.orgscispace.com Evidence from immunolocalization studies in chondrocytes has shown that while the proteoglycan core protein can be found in the rough ER and throughout the Golgi, the chondroitin sulfate chains themselves are predominantly localized to the medial and trans-Golgi compartments. rupress.orgscispace.com This compartmentalization ensures the sequential and orderly action of the various enzymes involved in building the final this compound chain. openbiochemistryjournal.com The necessary sugar donors for this synthesis, which are mainly synthesized in the cytosol, are transported into the ER and Golgi lumen by specific nucleotide sugar transporters. frontiersin.org
Initiation of Glycosaminoglycan-Protein Linkage Region Synthesis
The attachment of a this compound chain to its core protein is mediated by a specific tetrasaccharide linkage region. This common linker, with the structure GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-, is covalently attached to a specific serine residue within the core protein. caldic.comfrontiersin.org
The synthesis of this linkage region is a stepwise enzymatic process:
Xylosylation: The process is initiated by the transfer of a xylose (Xyl) residue from the donor substrate UDP-Xyl to the serine residue on the newly synthesized core protein. This crucial first step is catalyzed by β-xylosyltransferase (XylT), which exists in two forms, encoded by the XYLT1 and XYLT2 genes. This reaction takes place in the endoplasmic reticulum or the cis-Golgi compartments. frontiersin.org
Galactosylation: Following xylosylation, two consecutive galactose (Gal) residues are added. UDP-Gal transferase I and II are responsible for these additions. openbiochemistryjournal.com
Glucuronylation: The linkage region is completed by the addition of a glucuronic acid (GlcA) residue by UDP-GlcA transferase I. openbiochemistryjournal.com
This completed tetrasaccharide serves as the primer for the subsequent elongation of the this compound chain. caldic.com
Chondroitin Chain Elongation (Polymerization)
Once the linkage region is assembled, the characteristic repeating disaccharide backbone of this compound, composed of [-4GlcAβ1-3GalNAcβ1-]n, is synthesized. caldic.com This polymerization process involves a coordinated effort of several glycosyltransferases. spandidos-publications.com
Glycosyltransferases and Chondroitin Synthases
A family of at least six glycosyltransferases is known to be involved in the elongation of the chondroitin chain. nih.gov These enzymes exhibit specificities for transferring either N-acetylgalactosamine (GalNAc) or GlcA.
Key enzymes in this process include:
Chondroitin N-acetylgalactosaminyltransferase-1 (CSGalNAcT-1) and -2 (CSGalNAcT-2): These enzymes are involved in transferring GalNAc residues. CSGalNAcT-1 shows strong initiation activity (GalNAcT-I), while CSGalNAcT-2 has potent elongation activity (GalNAcT-II). glycoforum.gr.jp
Chondroitin Synthase-1 (CHSY1), Chondroitin Synthase-3 (CHSY3), Chondroitin Polymerizing Factor (CHPF), and CHPF2: Several of these enzymes, including CHSY1 and CHSY3, possess dual enzymatic activities, capable of transferring both GlcA (GlcAT-II activity) and GalNAc (GalNAcT-II activity). caldic.comjst.go.jp However, they often require interaction with other enzymes, like CHPF, to achieve efficient polymerization. ane.pl
The table below summarizes the key human enzymes associated with this compound chain polymerization.
| Enzyme Name | Gene Name | Chromosomal Locus | Key Activities |
| Chondroitin synthase-1 | CHSY1 | 15q26.3 | GalNAcT-II, GlcAT-II caldic.com |
| Chondroitin synthase-3 | CHSY3 | 7q36.1 | GalNAcT-II, GlcAT-II caldic.com |
| Chondroitin polymerizing factor | CHPF | 2q35 | Co-factor for polymerization jst.go.jp |
| Chondroitin polymerizing factor 2 | CHPF2 | 7q36.1 | Co-factor for polymerization caldic.com |
Human this compound Chain Polymerase Complexes
Recent research has revealed that this compound polymerization in humans is carried out by heterodimeric complexes of these enzymes. biorxiv.orgbiorxiv.org While individual enzymes may have limited polymerase activity on their own, their assembly into complexes significantly enhances their ability to synthesize long GAG chains. openbiochemistryjournal.com
Four primary functional heterodimeric complexes have been identified:
CHSY1-CHPF biorxiv.orgresearchgate.net
CHSY1-CHPF2 biorxiv.orgresearchgate.net
CHSY3-CHPF biorxiv.orgresearchgate.net
CHSY3-CHPF2 biorxiv.orgresearchgate.net
Within these complexes, CHSY1 and CHSY3 appear to be the catalytically active subunits, possessing the bifunctional glycosyltransferase activities. biorxiv.org In contrast, CHPF and CHPF2 are thought to play a more structural or stabilizing role. biorxiv.org This organization into multi-enzyme complexes allows for efficient and regulated polymerization of the this compound chain. jst.go.jp
Sulfation of Chondroitin Chains
The final step in this compound biosynthesis is the sulfation of the polysaccharide chain. This modification occurs concurrently with chain elongation within the Golgi apparatus. openbiochemistryjournal.comnih.gov The addition of sulfate groups to specific positions on the GalNAc and GlcA residues is critical for the biological function of this compound, creating immense structural diversity. frontiersin.orgpnas.org The universal sulfate donor for these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). jst.go.jppnas.org
Sulfotransferases
A variety of specific sulfotransferases are responsible for catalyzing the transfer of sulfate from PAPS to the chondroitin backbone. jst.go.jp The pattern of sulfation is tightly regulated and contributes significantly to the functional specificity of the final this compound molecule. nih.gov
Key sulfotransferases and their functions include:
Chondroitin 4-sulfotransferases (C4STs): These enzymes transfer a sulfate group to the C-4 position of GalNAc residues. nih.govontosight.ai In humans, there are three isoenzymes with this activity: CHST11 (C4ST-1), CHST12 (C4ST-2), and CHST13. frontiersin.orgacgg.asiapitt.edu CHST11 and CHST12 are key enzymes in producing this compound A. google.comuniprot.org
Chondroitin 6-sulfotransferase (C6ST): This enzyme, encoded by the CHST3 gene, specifically catalyzes the transfer of sulfate to the C-6 position of GalNAc residues. pnas.orgnih.govontosight.ai This activity is crucial for the formation of this compound C. pnas.org
N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST): Encoded by the CHST15 gene, this enzyme acts on already 4-O-sulfated GalNAc residues, adding a second sulfate group at the C-6 position to create disulfated E-units. frontiersin.orgplos.orgoncotarget.com
The table below details some of the key human sulfotransferases involved in this compound biosynthesis.
| Enzyme Name | Gene Name | Function |
| Chondroitin 4-O-sulfotransferase 1 (C4ST-1) | CHST11 | Transfers sulfate to the 4-position of GalNAc. nih.govuniprot.orggenecards.org |
| Chondroitin 4-O-sulfotransferase 2 (C4ST-2) | CHST12 | Transfers sulfate to the 4-position of GalNAc in chondroitin and dermatan sulfate. uniprot.orggenecards.orguniprot.org |
| Chondroitin 4-O-sulfotransferase 3 | CHST13 | Mediates 4-O sulfation of chondroitin. frontiersin.orgpitt.edu |
| Chondroitin 6-O-sulfotransferase 1 (C6ST-1) | CHST3 | Transfers sulfate to the 6-position of GalNAc. pnas.orggenecards.orguniprot.orgnih.gov |
| Carbohydrate Sulfotransferase 15 | CHST15 | Transfers sulfate to the 6-position of 4-sulfated GalNAc. frontiersin.orguniprot.orgmedchemexpress.com |
Regulatory Mechanisms of Sulfation Patterns
The specific arrangement of sulfate groups along the this compound chain, known as the sulfation pattern, is crucial for its diverse biological activities. mdpi.comnih.gov This pattern is not random but is meticulously controlled by a suite of enzymes called sulfotransferases. numberanalytics.comopenbiochemistryjournal.com These enzymes catalyze the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the GalNAc and GlcA residues of the growing polysaccharide chain. openbiochemistryjournal.comacs.orgontosight.ai
The regulation of sulfation patterns is a multi-layered process. The expression and activity of different sulfotransferases are key determinants. nih.gov For instance, chondroitin 4-O-sulfotransferases (C4STs) add sulfate to the 4-O position of GalNAc, while chondroitin 6-O-sulfotransferases (C6STs) target the 6-O position. mdpi.com The spatiotemporal expression of these enzymes during development and in different tissues leads to distinct sulfation patterns. frontiersin.org For example, during early embryogenesis, chondroitin 6-sulfate (C6S) is the predominant form, while chondroitin 4-sulfate (C4S) becomes more prevalent later in development. frontiersin.org
The availability of the PAPS donor is another critical regulatory point. ujms.net Defects in PAPS synthesis can lead to the production of undersulfated this compound, as observed in certain genetic disorders. ujms.net Furthermore, the activities of the sulfotransferases themselves can be modulated. For example, the enzyme 2-sulfotransferase preferentially sulfates iduronic acid (IdoA) residues adjacent to a 4-O-sulfated GalNAc, highlighting the influence of existing modifications on subsequent sulfation events. sigmaaldrich.com The ratio of C4S to C6S has been shown to be a critical factor in regulating processes like neural plasticity. researchgate.net Studies have also indicated that a decrease in C4S levels is associated with osteoarthritis, suggesting a role for specific sulfation patterns in maintaining tissue health. nih.govdiva-portal.org
| Enzyme Family | Specific Enzymes | Function in Sulfation Pattern Regulation |
| Chondroitin Sulfotransferases (CHSTs) | Chondroitin 4-O-sulfotransferase-1 (CHST-11/C4ST-1), Chondroitin 6-O-sulfotransferase-1 (CHST-3/C6ST-1), N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6OST) | Catalyze the transfer of sulfate groups to specific positions on the N-acetylgalactosamine (GalNAc) residues of the chondroitin backbone, creating specific sulfation patterns like CS-A, CS-C, and CS-E. mdpi.comacs.orgglycoforum.gr.jp |
| Uronyl 2-Sulfotransferase (UST) | Uronyl 2-sulfotransferase | Transfers a sulfate group to the 2-O position of the glucuronic acid (GlcA) or iduronic acid (IdoA) residue, contributing to patterns like CS-D. mdpi.comsigmaaldrich.com |
| Dermatan 4-O-sulfotransferase (D4ST1) | Dermatan 4-O-sulfotransferase-1 | Specifically sulfates the 4-O position of GalNAc in dermatan sulfate, a related GAG. glycoforum.gr.jp |
| Dermatan Sulfate Epimerase (DSE) | Dermatan sulfate epimerase 1 (DS-epi1) | Converts GlcA to IdoA, creating the substrate for specific dermatan sulfate sulfotransferases. glycoforum.gr.jp |
Post-Synthetic Modifications and Catabolic Processes
Once synthesized, this compound chains can undergo further modifications. A key post-synthetic modification is the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) by the enzyme C5-epimerase. openbiochemistryjournal.com This conversion transforms this compound into dermatan sulfate (formerly known as this compound B), which has its own distinct biological properties and sulfation patterns. openbiochemistryjournal.comwikipedia.org
The breakdown, or catabolism, of this compound proteoglycans primarily occurs within the lysosomes of the cell. nih.gov This process is essential for controlling the levels and activity of these molecules. nih.gov The degradation begins with the fragmentation of the long this compound chains into smaller oligosaccharides by endo-N-acetyl-D-hexosaminidases. flybase.org One such enzyme is hyaluronidase (B3051955) 4 (HYAL4), which has been identified as a CS-specific endoglycosidase. mdpi.com Subsequently, a series of exo-type glycosidases and sulfatases act sequentially from the non-reducing end of these oligosaccharides to cleave off individual monosaccharides and sulfate groups. flybase.orgmdpi.com
Microbial and Chemoenzymatic Production Strategies for this compound
Traditionally, this compound has been extracted from animal tissues such as bovine trachea and shark cartilage. numberanalytics.comportlandpress.com However, this method raises concerns about potential contamination with viruses or prions and is subject to variability in product quality. mdpi.comgoogle.com To address these issues, alternative production methods are being actively explored.
Microbial fermentation has emerged as a promising alternative for producing the chondroitin backbone. mdpi.com Several bacterial strains, including Escherichia coli K4 and Pasteurella multocida, naturally produce a capsular polysaccharide that is structurally identical to unsulfated chondroitin. portlandpress.commdpi.com This microbially derived chondroitin can then be used as a starting material for the synthesis of this compound through subsequent chemical or enzymatic sulfation steps. mdpi.comportlandpress.com
Chemoenzymatic synthesis offers a powerful approach to produce this compound with well-defined structures. rsc.orgresearchgate.net This strategy combines the efficiency of chemical synthesis for creating specific building blocks with the high specificity of enzymes for polymerization and modification. rsc.orgresearchgate.net For example, a monosaccharide acceptor can be elongated using bacterial glycosyltransferases to create a non-sulfated chondroitin backbone of a specific length. acs.org This backbone can then be subjected to a series of enzymatic reactions with different sulfotransferases to install sulfate groups at precise locations, yielding homogeneous this compound oligosaccharides. acs.orgnih.gov Solid-phase chemoenzymatic synthesis has also been developed to streamline the production of this compound glycopeptides. nih.govresearchgate.net
Metabolic Engineering for Enhanced Chondroitin Production Yields
To improve the economic viability of microbial production, metabolic engineering strategies are being employed to enhance the yield of chondroitin. nih.govportlandpress.com This involves genetically modifying the production host, such as E. coli or Bacillus subtilis, to optimize the metabolic pathways leading to chondroitin synthesis. researchgate.netrsc.org
A key strategy is to overexpress the genes involved in the synthesis of the precursor molecules, UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylgalactosamine (UDP-GalNAc). mdpi.com For instance, increasing the expression of genes like glmU, which is involved in UDP-N-acetylglucosamine synthesis (a precursor to UDP-GalNAc), has been shown to boost chondroitin production. rsc.org Computational genome-scale models are also being used to identify novel gene targets for overexpression or deletion to channel more metabolic flux towards chondroitin synthesis. mdpi.comrsc.org By applying these techniques, researchers have successfully increased chondroitin yields in shake flask cultures and bioreactors. nih.gov
| Microbial Host | Genetic Modification Strategy | Reported Chondroitin Yield |
| Escherichia coli BL21 (DE3) | Expression of genes from E. coli K4 strain using ePathBrick vectors for metabolic balancing. | 2.4 g/L in fed-batch bioreactor. nih.gov |
| Bacillus subtilis | Optimization of fermentation conditions. | 4.2 g/L. mdpi.com |
| Recombinant Bacillus subtilis | Fermentation. | 5.22 g/L. mdpi.com |
| Saccharomyces cerevisiae | Construction of a biosynthetic pathway for chondroitin production. | Up to 125 mg/L intracellular and 200 mg/L extracellular. mdpi.com |
Cell-Free Fermentative Production Systems
Cell-free production systems represent another advanced strategy for synthesizing chondroitin and its derivatives. researchgate.netnih.gov These systems utilize the cellular machinery (enzymes, cofactors, etc.) without the constraints of a living cell, offering greater control over the reaction environment and potentially higher yields. nih.gov By combining enzymes from different sources in a one-pot reaction, it is possible to construct novel biosynthetic pathways and produce chondroitin derivatives with specific modifications. researchgate.net
Enzymatic Sulfation Transformation Systems
A critical step in the biotechnological production of this compound is the controlled addition of sulfate groups to the microbially produced chondroitin backbone. mdpi.com Enzymatic sulfation systems are being developed to achieve this with high precision. nih.govfrontiersin.org These systems typically involve one or more sulfotransferases and a system for regenerating the expensive sulfate donor, PAPS. nih.govfrontiersin.org
Researchers have developed efficient PAPS regeneration systems that can be coupled with sulfotransferases to drive the sulfation reaction. frontiersin.orgfrontiersin.org For example, a bifunctional enzyme with both ATP sulfurylase and APS kinase activities can be used to synthesize PAPS in situ from ATP and inorganic sulfate. frontiersin.orgfrontiersin.org By optimizing reaction conditions such as temperature and the concentrations of sulfate and ATP, high degrees of sulfation can be achieved. frontiersin.org These enzymatic systems allow for the production of this compound with specific sulfation patterns, which is crucial for studying the structure-activity relationships of this complex molecule. frontiersin.org
Molecular and Cellular Mechanisms of Chondroitin Sulfate Action
Molecular Interactions with Protein Ligands
Minimal Chain Length Requirements for Ligand Binding
The efficacy of chondroitin (B13769445) sulfate (B86663) in biological interactions is often dependent on the length and sulfation pattern of its polysaccharide chains. Specific chain lengths are required for optimal binding to various ligands, influencing downstream cellular responses.
For the adherence of Plasmodium falciparum-infected red blood cells (IRBCs) to placental chondroitin sulfate proteoglycans (CSPGs), a dodecasaccharide (12-mer) is identified as the minimal chain length required for efficient binding, with specific 4-sulfated disaccharides within this motif being crucial for maximal interaction nih.govresearchgate.net.
Similarly, binding of the malaria protein VAR2CSA to this compound requires a dodecasaccharide (dp12) motif, specifically one with 85-90% 4-O-sulfated N-acetylgalactosamine residues chalmers.se.
this compound-E (CS-E) exhibits high-affinity binding to the Wnt3a ligand, with a dissociation constant (Kd) of 13.2 nm nih.gov.
Studies investigating the interaction with transforming growth factor-beta 2 (TGF-β2) suggest that a minimal chain length of approximately 15-16 residues is necessary to engage both identified binding sites physiology.org.
The binding affinity of this compound to fibroblast growth factor-2 (FGF-2) is also influenced by its molecular architecture and sulfate motifs, with varying affinities observed for different marine-source CS variants mdpi.com.
Table 1: Minimal Chain Lengths for Ligand Binding
| Ligand/Target | Minimal Chain Length | Sulfation Pattern/Notes | Source(s) |
| IRBCs (to CSPG) | Dodecasaccharide (12-mer) | Requires specific 4-sulfated disaccharides | nih.govresearchgate.net |
| VAR2CSA | Dodecacsaccharide (dp12) | 85-90% 4-O-sulfated N-acetylgalactosamine residues | chalmers.se |
| Wnt3a | Not explicitly stated as minimal length, but CS-E binds with Kd=13.2 nm | CS-E form | nih.gov |
| TGF-β2 | ~15-16 residues | Binding to both Site 1 and Site 2 | physiology.org |
| FGF-2 | Variable, dependent on sulfate motifs | Marine-source CS variants | mdpi.com |
Modulation of Intracellular Signaling Pathways
This compound plays a significant role in regulating intracellular signaling cascades, impacting inflammatory responses, cellular defense mechanisms, and developmental pathways.
Regulation of Pro-inflammatory and Pro-oxidant Transcription Factors (e.g., NF-κB, p38 MAPK, STAT3)
This compound exhibits potent anti-inflammatory properties, largely mediated through the inhibition of key pro-inflammatory transcription factors and signaling pathways.
NF-κB Inhibition: CS actively inhibits the nuclear translocation and activation of Nuclear Factor-kappa B (NF-κB) nih.govresearchgate.net. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and CCL27 nih.gov. Furthermore, CS can prevent the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and p38 mitogen-activated protein kinase (MAPK), which are upstream activators of the NF-κB pathway researchgate.net. CS has been shown to inhibit NF-κB activity in various cellular contexts nih.govfrontiersin.org.
p38 MAPK Inhibition: As mentioned, CS can inhibit the phosphorylation of p38 MAPK, contributing to its anti-inflammatory effects researchgate.net.
STAT3 Inhibition: this compound has been shown to impair the translocation of Signal Transducer and Activator of Transcription 3 (STAT3) to the nucleus and reduce its transcriptional activity, a pathway often dysregulated in inflammatory conditions nih.gov.
General Anti-inflammatory Effects: Through these mechanisms, CS reduces the production of inflammatory mediators and exhibits broad anti-inflammatory properties nih.govsemanticscholar.org.
Up-regulation of the Nrf2 Pathway
Complementary to its anti-inflammatory actions, this compound enhances cellular defense against oxidative stress by up-regulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
CS demonstrates antioxidant effects by promoting the activation of Nrf2 nih.govmdpi.com.
Nrf2 is a transcription factor that regulates the expression of cytoprotective proteins, thereby bolstering cellular defenses against oxidative damage and inflammation frontiersin.orgresearchgate.net.
Activation of Nrf2 is functionally linked to the inhibition of NF-κB transcriptional activity, creating a synergistic anti-inflammatory and antioxidant effect frontiersin.org.
Studies indicate that CS can upregulate antioxidant enzymes such as glutathione (B108866) peroxidase (GPx), further contributing to cellular protection semanticscholar.org.
Inhibition of Wnt3a Signaling
Specific forms of this compound, notably CS-E, have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and development, as well as a pathway implicated in various diseases, including cancer.
CS-E binds to the Wnt3a ligand with high affinity plos.orgplos.org.
Treatment with CS-E has been shown to reduce the activation of Wnt3a-receptor complexes on the cell surface nih.gov.
This interaction leads to the inhibition of Wnt3a-stimulated signaling, as evidenced by the suppression of β-catenin accumulation, a key downstream effector of the canonical Wnt pathway nih.gov.
CS-E can limit Wnt/β-catenin signaling to specific thresholds, differentially affecting target gene induction and biological readouts, thereby selectively modulating pathway activity plos.orgnih.gov.
Table 2: Modulation of Inflammatory and Signaling Pathways
| Pathway/Factor | Effect of this compound | Mechanism/Notes | Source(s) |
| NF-κB | Inhibition | Inhibits nuclear translocation, activation, cytokine release (TNFα, IL-6, IL-8) | nih.govresearchgate.netnih.govfrontiersin.org |
| p38 MAPK | Inhibition | Prevents phosphorylation (upstream of NF-κB) | researchgate.net |
| ERK1/2 | Inhibition | Prevents phosphorylation (upstream of NF-κB) | researchgate.net |
| STAT3 | Inhibition | Impairs nuclear translocation, reduces transcriptional activity | nih.gov |
| Nrf2 | Up-regulation | Promotes antioxidant defenses, inhibits pro-inflammatory cytokines | nih.govfrontiersin.orgmdpi.comresearchgate.net |
| Wnt3a Signaling | Inhibition | CS-E binds Wnt3a, reduces receptor activation, inhibits β-catenin accumulation | nih.govplos.orgplos.orgnih.gov |
| Pro-inflammatory Cytokines (IL-6, IL-8, TNFα) | Reduction | Mediated by NF-κB inhibition | nih.govsemanticscholar.org |
| Oxidative Stress | Reduction | Via Nrf2 up-regulation, GPx up-regulation | frontiersin.orgsemanticscholar.orgmdpi.com |
Regulation of Cellular Processes
This compound is integral to the regulation of fundamental cellular processes, most notably cell adhesion and migration, which are critical for tissue development, repair, and pathological conditions like cancer metastasis.
Cell Adhesion and Migration Modulation
The influence of this compound on cell adhesion and migration is complex and context-dependent, involving interactions with cell surface receptors and extracellular matrix components.
Cell Adhesion:
CS plays a role in mediating cell adhesion. For instance, C4S chains are involved in the adherence of IRBCs to placental CSPG, with a dodecasaccharide being the minimal length for this interaction nih.govresearchgate.net.
The CS moiety attached to thrombomodulin (TM) is essential for TM-mediated adhesion of vascular smooth muscle cells (VSMCs) d-nb.info.
Cell surface this compound proteoglycans (CSPGs) are recognized for their role in modulating tumor cell adhesion nih.gov.
Conversely, free CS chains have been observed to inhibit the adhesion of fibrosarcoma cells iiarjournals.org.
this compound proteoglycan 4 (CSPG4) has been shown to stimulate integrin-mediated cell adhesion and spreading uniprot.org.
Cell Migration:
this compound significantly influences cell migration. Treatment with CS-E has been shown to reduce the motility of breast cancer cells plos.org.
The integrity of cell-associated CS chains is crucial for fibrosarcoma cell migration; enzymatic cleavage of these chains impairs migratory capacity iiarjournals.org. In contrast, free CS chains can enhance fibrosarcoma cell chemotaxis and migration, potentially through activation of the JNK pathway iiarjournals.org.
The CS moiety on TM is also required for TM-mediated migration of VSMCs d-nb.info.
CSPGs are implicated in modulating tumor cell migration and invasion nih.gov.
CS chains interact with cell surface sites, influencing cell morphogenesis and migration in general researchgate.net.
The removal of CS can affect the migration of neural progenitor and stem cells frontiersin.org.
CSPG4 is involved in cell migration and stimulates the motility of endothelial cells uniprot.org.
Table 3: Effects on Cell Adhesion and Migration
| Cellular Process | Effect of this compound | Specific Cell Type/Context | Mechanism/Notes | Source(s) |
| Adhesion | Mediates/Facilitates | IRBCs to placental CSPG | Dodecasaccharide minimal length | nih.govresearchgate.net |
| Mediates/Facilitates | VSMC adhesion (via TM) | CS moiety on TM required | d-nb.info | |
| Modulates | Tumor cell adhesion | CSPGs involved | nih.gov | |
| Inhibits | Fibrosarcoma cell adhesion | Free CS chains | iiarjournals.org | |
| Stimulates | Integrin-mediated adhesion/spreading | CSPG4 | uniprot.org | |
| Influences | Cell adhesion | General | researchgate.net | |
| Migration | Reduces | Breast cancer cell motility | CS-E treatment | plos.org |
| Impairs | Fibrosarcoma cell migration | Cleavage of CS chains | iiarjournals.org | |
| Enhances | Fibrosarcoma cell chemotaxis/migration | Free CS chains | iiarjournals.org | |
| Modulates | Fibrosarcoma cell motility | Via JNK pathway | iiarjournals.org | |
| Mediates/Facilitates | VSMC migration (via TM) | CS moiety on TM required | d-nb.info | |
| Modulates | Tumor cell migration/invasion | CSPGs involved | nih.gov | |
| Influences | Cell migration | General | researchgate.net | |
| Affects | Neural progenitor/stem cell migration | Removal of CS | frontiersin.org | |
| Stimulates | Endothelial cell motility | CSPG4 | uniprot.org |
Biological Roles of Chondroitin Sulfate in Physiological and Pathophysiological Contexts
Central Nervous System Development and Function
The brain's extracellular matrix, rich in CSPGs, plays a pivotal role in shaping neuronal development and function. These molecules are not merely structural components but actively participate in regulating neuronal behavior, plasticity, and response to injury.
Axon Guidance and Neural Regeneration
Chondroitin (B13769445) sulfate (B86663) proteoglycans are recognized as significant inhibitory cues within the central nervous system, particularly after injury, where they contribute to the formation of the glial scar imrpress.comfrontiersin.orgpnas.org. The CS chains of CSPGs are primarily responsible for this inhibitory effect, hindering axon regeneration and sprouting imrpress.compnas.org. Enzymatic removal of CS, for instance, by chondroitinase ABC, has been shown to promote axon regeneration and functional recovery after CNS injury imrpress.compnas.org. Specific CS sulfation patterns, such as chondroitin sulfate-E (CS-E), have been identified as potent inhibitors of axon growth, engaging receptors like protein tyrosine phosphatase sigma (PTPσ) to mediate their effects pnas.org. CSPGs also actively participate in axonal guidance during development, influencing the precise pathfinding of neuronal axons frontiersin.orgmdpi.com. For example, the CSPG neurocan (B1175180) binds to neural cell adhesion molecules such as Ng-CAM/L1/NILE and N-CAM, thereby inhibiting neuronal adhesion and neurite outgrowth nih.gov. Similarly, the CSPG aggrecan's CS chains contribute to its inhibitory effect on neurite outgrowth mdpi.com. CSPGs are also found in specialized structures known as axonal coats, which are proposed to regulate axon fasciculation, guidance, and the stabilization of myelin sheaths frontiersin.org.
Neuronal Plasticity and Information Processing
This compound proteoglycans are essential components of the brain's extracellular matrix and are intrinsically linked to neuronal plasticity, the brain's ability to adapt and change in response to experience imrpress.comneurosciencenews.comimrpress.com. Perineuronal nets (PNNs), lattice-like structures formed by CSPGs around specific inhibitory neurons (parvalbumin-expressing cells), are known to restrict synaptic plasticity imrpress.comimrpress.com. This restriction can be reversed by enzymatic or genetic manipulation of PNNs, reactivating neuronal plasticity in the adult brain imrpress.comimrpress.com. Research indicates that the sulfation patterns of CS chains can actively modulate neuronal function imrpress.com. Furthermore, clusters of CS, identified as CS-6, are crucial for synaptic organization and memory processes, playing a vital role in synaptic plasticity and spatial memory neurosciencenews.com. CS has also been implicated in the regulation of visual critical periods and memory formation researchgate.netane.pl. Computational studies suggest that complexes of CS with proteinoids can influence neuronal responsiveness, firing patterns, and synaptic plasticity nih.govacs.org.
Modulation of Neurite Outgrowth
In general, CSPGs act as inhibitors of neurite outgrowth, particularly axonal growth, by serving as anti-adhesive substrates or by engaging specific signaling pathways frontiersin.orgpnas.orgeneuro.orgresearchgate.net. The CS chains are the primary mediators of this inhibitory action imrpress.compnas.org. However, the effects of CS can be differential, with specific structures and sulfation patterns modulating neurite outgrowth in distinct ways depending on the neuronal type mdpi.combiologists.commdpi.com. For instance, while CSPGs generally inhibit neurite outgrowth, CS has been shown to promote neurite outgrowth in certain neuronal populations, such as hippocampal neurons mdpi.com. The specific CS epitope CS-E, for example, potently inhibits axon growth by interacting with receptors like PTPσ pnas.org. The CSPG neurocan also directly inhibits neuronal adhesion and neurite outgrowth nih.gov, as does aggrecan, with its CS chains contributing to this effect mdpi.com.
Morphogenesis and Cell Division
This compound plays crucial roles in fundamental cellular processes, including cell adhesion, morphogenesis, and cell division researchgate.netplos.org. In the nematode Caenorhabditis elegans, chondroitin chains, which are not sulfated in this organism, are essential for embryonic development and morphogenesis rupress.org. Genetic studies have demonstrated that the absence of chondroitin chains on proteoglycans leads to embryonic lethality due to cytokinesis failure, underscoring the critical role of chondroitin in cell division mizutanifdn.or.jpnih.gov. Specifically, CS chains are required for efficient scission during the final stages of cytokinesis mizutanifdn.or.jp. Furthermore, chondroitin 4-O-sulfation is necessary for proper CS localization and is implicated in cartilage growth plate morphogenesis researchgate.net.
Involvement in Brain Disorders
Alterations and remodeling of CSPGs are frequently observed in various brain disorders, contributing to their pathophysiology imrpress.comimrpress.comnih.gov. Dysfunctional parvalbumin-expressing cells (PV-cells) and remodeled CSPGs, particularly changes in PNN structure, are associated with conditions such as schizophrenia, Costello syndrome, Alzheimer's disease, and epilepsy imrpress.comnih.gov. These structural changes in CS chains can lead to PV-cell dysfunction and a disturbed excitatory/inhibitory balance within neural networks imrpress.com. CSPG abnormalities, including PNN deficits and altered levels of specific CS types like chondroitin-4-sulfate, are implicated in Alzheimer's disease frontiersin.org. CSPGs such as aggrecan, versican, and neurocan have also been linked to disorders like bipolar disorder and schizophrenia nih.gov. The CS chains within PNNs can also function as neuroprotective shields against oxidative stress, a factor relevant to neurodegenerative conditions imrpress.com.
Functions in Cancer Biology
This compound plays a complex and often pro-tumorigenic role in cancer biology, influencing cancer cell proliferation, motility, and invasion researchgate.netiiarjournals.orgglycoforum.gr.jp. Alterations in CS expression and structure, such as the increased presence of this compound-E (CS-E), are associated with tumor progression and poorer patient outcomes in various cancers, including breast and colorectal cancers researchgate.netglycoforum.gr.jp. CS chains interact with a multitude of signaling molecules, including growth factors and receptors, thereby modulating cancer-related cell signaling pathways and promoting tumor growth and metastasis researchgate.netiiarjournals.org. For instance, the CSPG versican has been shown to enhance the motility and invasion of prostate cancer cells and is implicated in metastasis in breast cancer iiarjournals.org. A specific CS modification, known as oncofetal CS (ofCS), is found in both placental tissue and cancer cells and can be detected by the malarial lectin VAR2CSA, suggesting potential therapeutic targeting strategies ubc.ca. High expression of certain CS enzymes correlates with worse prognosis in colorectal cancer, and CS is involved in key cancer-related pathways such as epithelial-mesenchymal transition and cell adhesion researchgate.net.
Compound List:
Advanced Analytical Methodologies for Chondroitin Sulfate Characterization
Chromatographic Techniques
Chromatographic methods are indispensable for separating and quantifying the complex mixtures that arise from chondroitin (B13769445) sulfate (B86663) analysis, particularly after enzymatic depolymerization.
HPLC, in its various forms, is a cornerstone for chondroitin sulfate characterization, primarily for analyzing its constituent disaccharides or oligosaccharides.
High-Performance Liquid Chromatography (HPLC)
HPLC-Tandem Mass Spectrometry (LC-MS/MS) for Disaccharide AnalysisCoupling HPLC with tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for the analysis of this compound disaccharides and oligosaccharidesnih.govmdpi.comresearchgate.netnih.govgoogle.comcolab.ws. This hyphenated technique allows for the simultaneous separation and identification of various disaccharide structures, including those with different sulfation patterns and even isomersmdpi.comnih.gov. MS/MS provides detailed structural information by fragmenting the precursor ions, aiding in the determination of sulfation sites and distinguishing between different CS/DS glycoformsmdpi.comoup.com. LC-MS/MS methods are capable of detecting CS disaccharides at low picomolar concentrations, making them suitable for analyzing complex biological samplesnih.gov.
Enzymatic hydrolysis is a critical preparatory step for many chromatographic analyses of this compound nih.govresearchgate.netservice.gov.ukresearchgate.netsigmaaldrich.commdpi.com. Enzymes like Chondroitinase AC and Chondroitinase ABC are used to cleave the long polysaccharide chains into smaller, more manageable disaccharide units.
Chondroitinase AC: This enzyme is specific for chondroitin sulfates (CS-A, CS-C) and hyaluronic acid (HA), hydrolyzing the β-1,4 glycosidic linkage between hexosamine and uronic acid residues via a β-elimination mechanism researchgate.netsigmaaldrich.com. It produces unsaturated disaccharides with a double bond between C4 and C5 of the uronic acid sigmaaldrich.com. Chondroitinase AC is essential for preparing CS for structural analysis and quantification of specific disaccharides researchgate.netsigmaaldrich.com.
Chondroitinase ABC: Derived from bacteria like Proteus vulgaris, Chondroitinase ABC is a more versatile enzyme that can degrade chondroitin, chondroitin sulfates (A and C), and dermatan sulfate (DS) mdpi.comresearchgate.netmdpi.comoup.com. It cleaves the β-1,4 glycosidic linkage, yielding unsaturated disaccharides and tetrasaccharides mdpi.com. Chondroitinase ABC is widely used for comprehensive disaccharide analysis and for characterizing the structural diversity of CS/DS chains mdpi.comresearchgate.netmdpi.com.
The resulting disaccharides, such as Δdi-4S (4-sulfated), Δdi-6S (6-sulfated), and non-sulfated (ΔO) units, can then be separated and quantified using techniques like HPLC nih.govmdpi.comresearchgate.net.
Spectroscopic Methods
Spectroscopic techniques provide complementary information on the structure and composition of this compound, offering insights into its molecular fingerprint and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the basic structure of this compound and elucidating its fine structure, including sulfation patterns and linkage positions mdpi.comoup.comresearchgate.net. High-resolution NMR can provide detailed information about the arrangement of monosaccharide units and the location of sulfate groups. It is often used in conjunction with mass spectrometry for comprehensive structural determination mdpi.com.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides a molecular fingerprint of the this compound sample by analyzing the vibrational modes of its chemical bonds oup.comnih.gov. It can confirm the presence of key functional groups, such as sulfate esters and amide groups, and can be used for qualitative identification and compositional analysis.
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy offers a vibrational fingerprint of the molecule nih.govcas.cznih.govresearchgate.net. It is sensitive to the molecular structure, composition, and environment, making it useful for identifying different sulfated isomeric forms of this compound cas.czresearchgate.net. Raman spectroscopy is a non-destructive technique that requires minimal sample preparation and can be used for quantitative analysis, often in conjunction with chemometric methods like Partial Least Squares (PLS) regression researchgate.net. Studies have shown its utility in predicting CS content in tablets with high accuracy researchgate.net.
These spectroscopic methods, when combined with chromatographic techniques and mass spectrometry, provide a robust framework for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.
Computational and Theoretical Approaches in Chondroitin Sulfate Research
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are pivotal in understanding the dynamic behavior of chondroitin (B13769445) sulfate (B86663). By modeling the movement of atoms and molecules over time, these simulations provide insights into conformational flexibility, the impact of environmental factors, and the basis of molecular recognition.
Analysis of Conformational Behavior of Disaccharides
Quantum Chemical Calculations
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio methods, provide a high-resolution view of the electronic structure and bonding within chondroitin sulfate molecules researchgate.netismrm.orgresearchgate.netscirp.orgnih.govdntb.gov.ua. These calculations are crucial for understanding the intrinsic properties of CS, including proton affinities of its functional groups, the nature of hydrogen bonding, and the energetic stability of different conformations. By determining precise geometries and electronic distributions, quantum chemistry aids in interpreting experimental spectroscopic data (e.g., IR spectra) and provides fundamental parameters for more complex molecular mechanics and dynamics simulations researchgate.netismrm.orgnih.govacs.org. For example, such calculations have been used to study the effects of sulfation on monosaccharide structures and the potential for proton transfer between CS and water molecules researchgate.netismrm.orgscirp.org.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR methodologies are employed to establish correlations between the chemical structure of this compound derivatives and their observed biological activities nih.govmdpi.comacs.org. By quantifying structural features (e.g., sulfation patterns, molecular descriptors) and correlating them with biological effects, QSAR models can help predict the activity of novel CS structures and guide the design of molecules with specific therapeutic properties. These studies are particularly relevant for understanding how variations in CS structure influence interactions with proteins and cellular processes, contributing to the development of new drugs and therapeutic strategies nih.govacs.org.
Prediction of Glycosaminoglycan-Protein Binding Modes and Sites
The interaction between this compound and proteins is central to its biological functions. Computational approaches, including molecular docking and MD simulations, are widely used to predict the binding modes, identify specific binding sites on proteins, and estimate the affinity of these interactions frontiersin.orgnih.govnih.govpnas.orgnih.govacs.orgresearchgate.netresearchgate.netoup.commdpi.com. Methods like GAG-Dock have been developed to specifically address the challenges of docking GAGs, predicting how different CS motifs (e.g., CS-E, CS-D) interact with proteins such as growth factors and receptors frontiersin.orgpnas.org. These studies are critical for understanding how specific sulfation patterns dictate binding specificity and downstream signaling events.
Integration with Computational Neuron Models
This compound plays a significant role in the nervous system, influencing neuronal development, plasticity, and repair. Computational neuroscience integrates CS properties into neuron models to simulate its functional impact. For instance, studies have utilized the Izhikevich neuron model to investigate how CS-proteinoid complexes affect neuronal firing patterns, membrane potential dynamics, and synaptic plasticity acs.orgnih.gov. These simulations help elucidate the role of CS in the extracellular matrix of the brain, its contribution to perineuronal nets, and its influence on neural network behavior nih.govfrontiersin.orgmdpi.comfrontiersin.org. By incorporating CS's known biological effects into computational frameworks, researchers can gain deeper insights into neural circuit function and dysfunction.
Preclinical Research Models and Methodologies in Chondroitin Sulfate Studies
In Vitro Cellular Models
In vitro models provide a controlled environment to investigate the direct effects of chondroitin (B13769445) sulfate (B86663) on specific cell types, offering insights into its mechanisms of action at a cellular level.
Chondrocyte cultures are fundamental in studying the effects of chondroitin sulfate on cartilage biology, particularly in the context of osteoarthritis. Studies have utilized human articular chondrocytes and chondrocyte cell lines like HTB-94 to explore these effects.
In one study, human articular chondrocytes were cultured in the presence or absence of interleukin-1β (IL-1β), a pro-inflammatory cytokine, to simulate osteoarthritic conditions. core.ac.uknih.gov The addition of this compound was found to counteract the IL-1β-induced decrease in proteoglycan (PG) synthesis, a key component of the cartilage matrix. core.ac.uknih.gov This protective effect was observed through both metabolic and morphological assessments, including transmission electron microscopy (TEM) and scanning electron microscopy (SEM). core.ac.uknih.gov Furthermore, the study highlighted the importance of mechanical stress, showing that pressurization increased PG concentration in the presence of this compound. core.ac.uknih.gov
Another study using the HTB-94 chondrocyte cell line investigated the impact of porcine-derived this compound sodium on inflammation and cartilage metabolism. mdpi.comnih.gov In this model, this compound was shown to reduce the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-treated cells. mdpi.com It also enhanced the expression of genes and proteins associated with cartilage synthesis, such as aggrecan and pro-collagen type I and II, while downregulating markers of cartilage degradation. mdpi.com
Research has also demonstrated that this compound can stimulate the production of this compound proteoglycan in monolayer chondrocyte cultures. nih.gov This effect is dependent on factors like cell density and requires new protein synthesis, as it is abolished by the protein synthesis inhibitor puromycin. nih.gov
The table below summarizes key findings from studies using chondrocyte cultures.
| Cell Model | Treatment | Key Findings | Reference |
| Human Articular Chondrocytes | This compound ± Interleukin-1β (IL-1β) | Counteracted IL-1β-induced decrease in proteoglycan synthesis; Pressurization enhanced this effect. | core.ac.uknih.gov |
| HTB-94 Chondrocytes | Porcine-Derived this compound Sodium + LPS/H₂O₂ | Reduced inflammatory mediators (PGE2, NO); Increased cartilage synthesis markers (aggrecan, pro-collagen); Decreased cartilage degradation markers. | mdpi.comnih.gov |
| Monolayer Chondrocyte Cultures | This compound | Stimulated the production of this compound proteoglycan. | nih.gov |
The role of this compound in cancer is complex and has been investigated using various cancer cell lines. Research suggests that this compound can have both pro- and anti-tumorigenic functions depending on the context.
Studies on breast cancer cell lines have shown that this compound on the cell surface can facilitate interactions with P-selectin on endothelial cells, which may play a role in metastasis. geneticsmr.org However, another study demonstrated that the enzymatic removal of this compound from the primary tumor in a mouse model led to an increase in lung metastases, suggesting a metastasis-inhibiting effect of this compound within the primary tumor microenvironment. geneticsmr.org In vitro, treatment of murine mammary carcinoma cell lines with a specific form, this compound-E (CS-E), was found to interfere with invasive protrusion formation and negatively regulate cell migration. plos.org
In the context of osteosarcoma, studies have shown that this compound proteoglycan 4 (CSPG4) is highly expressed and associated with poorer survival. frontiersin.org This has led to the investigation of CSPG4 as a therapeutic target. In vitro experiments have demonstrated that CSPG4-specific chimeric antigen receptor (CAR) T cells can effectively lyse chondrosarcoma cells. frontiersin.org Another study on human osteosarcoma cells found that high concentrations of this compound-A and dermatan sulfate inhibited cell proliferation. iiarjournals.org
The table below outlines research findings in cancer cell lines.
| Cell Line | Research Focus | Key Findings | Reference |
| Murine Mammary Carcinoma | Effect of this compound-E | Interfered with invasive protrusions and negatively regulated cell migration. | plos.org |
| Chondrosarcoma Cell Lines | CSPG4 as a therapeutic target | CSPG4-targeting CAR T cells effectively lysed chondrosarcoma cells. | frontiersin.org |
| Human Osteosarcoma Cells | Effect of this compound-A and Dermatan Sulfate | High concentrations inhibited cell proliferation. | iiarjournals.org |
| Metastatic Breast Cancer Cell Lines | Role in cell adhesion | This compound acts as a major P-selectin ligand. | iiarjournals.org |
This compound proteoglycans are known to be potent inhibitors of neuronal adhesion and neurite outgrowth, a characteristic that has been studied in various neuronal cell models.
Research using cultured Drosophila serotonergic neurons has shown that exogenous serotonin (B10506) reduces axon length and branching, an effect mediated by the 5-HT1A receptor. sdbonline.org While not directly testing this compound, this model is relevant as this compound is a key component of the extracellular matrix that influences axon guidance. In a C. elegans model of Alzheimer's disease, this compound E was found to prevent the aggregation and toxicity of amyloid peptide. frontiersin.org
Studies on PC12 neuronal cells have shown that certain compounds can improve cell viability when exposed to amyloid-beta 42 (Aβ42), a peptide associated with Alzheimer's disease. sdbonline.org The extracellular matrix, rich in this compound proteoglycans, is known to control neuron morphology and connectivity. researchgate.net For instance, the proteoglycan neurocan (B1175180), which contains this compound, has been shown to bind to neural cell adhesion molecules and inhibit neuronal adhesion and neurite extension. nih.gov
The following table summarizes findings from neuronal cell models.
| Cell Model | Research Focus | Key Findings | Reference |
| C. elegans (Alzheimer's model) | Neuroprotective effects of this compound E | Prevented amyloid peptide aggregation and toxicity. | frontiersin.org |
| Cultured Neurons | Inhibition of neurite outgrowth | Neurocan, a this compound proteoglycan, inhibited neuronal adhesion and neurite extension. | nih.gov |
| Drosophila serotonergic neurons | Axon guidance | The extracellular matrix environment, containing this compound, influences axon outgrowth. | sdbonline.orgresearchgate.net |
Fibroblasts are crucial for wound healing and maintaining the structure of connective tissues. The interaction between fibroblasts and this compound has been a subject of investigation.
Studies using human fibroblasts have shown that different types of this compound can have specific, sulfate-group-dependent effects. nih.gov For example, chondroitin-6-sulfate (C-6-S) was found to promote both cell proliferation and adhesion, while chondroitin-4-sulfate (C-4-S) promoted proliferation but inhibited adhesion. nih.gov Both C-4-S and C-6-S promoted wound closure in a two-dimensional model, but only C-6-S inhibited wound contraction in a three-dimensional model. nih.gov
In keloid-derived fibroblasts, this compound was found to strongly stimulate proliferation, an effect not observed in normal dermal fibroblasts. nih.gov This suggests a potential role for this compound in the pathology of keloids. nih.gov Furthermore, research has shown that this compound treatment can increase the proliferation of normal human keratinocytes and fibroblasts, as well as stimulate the migration and synthesis of extracellular matrix components by fibroblasts. caldic.com
The table below details the findings from fibroblast models.
| Cell Model | Treatment/Condition | Key Findings | Reference |
| Human Fibroblasts | Chondroitin-4-Sulfate (C-4-S) vs. Chondroitin-6-Sulfate (C-6-S) | C-6-S promoted proliferation and adhesion; C-4-S promoted proliferation but inhibited adhesion. Both promoted 2D wound closure, but only C-6-S inhibited 3D wound contraction. | nih.gov |
| Keloid-Derived Fibroblasts | This compound | Strongly stimulated proliferation compared to normal dermal fibroblasts. | nih.gov |
| Normal Human Keratinocytes and Fibroblasts | This compound | Increased proliferation, migration, and synthesis of extracellular matrix components. | caldic.com |
The development of this compound-based nanoparticles for drug delivery has prompted studies into their cellular uptake.
Research has demonstrated the successful internalization of this compound nanoparticles into HaCaT cells (a human keratinocyte cell line). mdpi.com These solid lipid nanoparticles, with an average size of around 150 nm, were shown to be taken up by the cells at both 1.5 and 24 hours post-treatment. mdpi.comresearchgate.net
In another study, this compound conjugated albumin nanoparticles loaded with the chemotherapy drug temozolomide (B1682018) were developed for brain tumor targeting. nih.gov Cellular uptake studies in U87 MG human glioblastoma cells confirmed that the internalization of these nanoparticles was mediated by the CD44 receptor and occurred via endocytosis. nih.gov Similarly, self-assembled supramolecular nanoparticles of this compound and hyaluronic acid showed CD44-dependent cellular uptake in human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines. acs.org
The table below summarizes research on the cellular internalization of this compound nanoparticles.
| Cell Line | Nanoparticle Type | Key Findings | Reference |
| HaCaT (Human Keratinocytes) | Solid Lipid Nanoparticles | Successful internalization observed at 1.5 and 24 hours. | mdpi.comresearchgate.net |
| U87 MG (Human Glioblastoma) | Albumin Nanoparticles | CD44 receptor-mediated uptake via endocytosis. | nih.gov |
| HCT116 (Colorectal Carcinoma), MCF-7 (Breast Cancer) | Self-Assembled Supramolecular Nanoparticles | CD44-dependent cellular uptake. | acs.org |
Fibroblast Models
Animal Models for Biological Function Elucidation
Animal models are indispensable for understanding the systemic effects and biological functions of this compound in a living organism. These models allow for the investigation of complex physiological and pathological processes that cannot be fully replicated in vitro.
Mice deficient in enzymes responsible for this compound biosynthesis have provided crucial insights into its essential functions. frontiersin.orgnih.gov For instance, chondroitin synthase 1-deficient mice exhibit chondrodysplasia, delayed endochondral ossification, and reduced bone density, highlighting the importance of this compound in skeletal development. frontiersin.orgnih.gov
In the context of osteoarthritis, a mono-iodoacetate (MIA)-induced rat model is commonly used. mdpi.comnih.gov Studies using this model have shown that oral administration of porcine-derived this compound sodium can alleviate osteoarthritis symptoms. mdpi.comnih.gov The treatment was found to reduce serum inflammatory markers and modulate the expression of genes and proteins related to cartilage synthesis, degradation, and apoptosis in the joint tissues. mdpi.comnih.gov
Animal models have also been employed in cancer research. In an orthotopic breast tumor model in mice, the enzymatic removal of this compound from the primary tumor led to an increase in lung metastases. geneticsmr.org Conversely, when cancer cells with digested cell surface this compound were injected into the tail veins of mice, there was a reduction in their ability to form metastases in target organs. plos.org
For skin regeneration and wound healing, a full-thickness skin wound model and an aged skin model in animals have been utilized. caldic.com In these models, this compound treatment was shown to promote skin wound healing and regeneration. caldic.com
The table below provides an overview of findings from various animal models.
| Animal Model | Research Area | Key Findings | Reference |
| Chondroitin Synthase 1-Deficient Mice | Skeletal Development | Exhibited chondrodysplasia, delayed endochondral ossification, and reduced bone density. | frontiersin.orgnih.gov |
| MIA-Induced Osteoarthritis Rat Model | Osteoarthritis | Oral this compound reduced inflammation and cartilage degradation, and promoted cartilage synthesis. | mdpi.comnih.gov |
| Orthotopic Breast Tumor Mouse Model | Cancer Metastasis | Removal of this compound from the primary tumor increased lung metastases. | geneticsmr.org |
| Full-thickness Skin Wound and Aged Skin Models | Skin Regeneration | This compound treatment promoted wound healing and regeneration. | caldic.com |
| Nanomelic Chick Model | Skeletal Development | Absence of aggrecan core protein due to a gene mutation leads to lethal chondrodystrophy. | frontiersin.org |
Caenorhabditis elegans Models (morphogenesis, cell division, axon development)
The nematode Caenorhabditis elegans serves as a valuable model organism for studying the fundamental roles of this compound (CS) in developmental processes. In C. elegans, chondroitin chains are typically unsulfated yet are crucial for morphogenesis and cell division. frontiersin.org
Morphogenesis: Mutations in the squashed vulva (sqv) genes, which are involved in the biosynthesis of chondroitin, lead to defects in vulval morphogenesis during postembryonic development. nih.govmit.eduresearchgate.net The sqv-5 gene, in particular, encodes a bifunctional glycosyltransferase essential for chondroitin biosynthesis. nih.govmit.edu Its disruption highlights the critical role of chondroitin in the structural integrity and developmental shaping of tissues. It is believed that the hygroscopic nature of chondroitin helps in expanding the vulval lumen, preventing its collapse during morphogenesis. researchgate.net
Cell Division: The biosynthesis of chondroitin is indispensable for cytokinesis during the early embryonic stages of C. elegans. frontiersin.orgnih.govmit.edu Inhibition of chondroitin synthase, encoded by sqv-5, or the chondroitin polymerizing factor, encoded by mig-22, results in a failure of both cytoplasmic and nuclear division in the early embryo. glycoforum.gr.jp Furthermore, the simultaneous depletion of two chondroitin proteoglycan core proteins, CPG-1 and CPG-2, leads to a cytokinesis defect in the first embryonic cell division, a phenotype that mirrors the effect of silencing the chondroitin synthase gene. nih.govrupress.org This suggests that chondroitin chains attached to these specific core proteins are essential for the successful completion of cell division. nih.gov The absence of these proteoglycans causes instability in the cleavage furrow, leading to its regression and the formation of a single, multinucleated cell. glycoforum.gr.jp
Axon Development: While the primary focus in C. elegans has been on morphogenesis and cell division, the conserved nature of chondroitin's role in the nervous system across species suggests its importance in axon development in this model as well. Although less extensively studied in C. elegans compared to vertebrates, the fundamental roles of glycosaminoglycans in neural development are well-established, and it is an area of ongoing research. glycoforum.gr.jp
Murine Models (e.g., Experimental Autoimmune Encephalomyelitis, tumor models)
Murine models are instrumental in elucidating the complex roles of this compound in immunological and pathological processes.
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used mouse model for multiple sclerosis. Studies using this model have revealed the immunomodulatory effects of this compound. The administration of this compound A (CS-A) has been shown to exacerbate clinical symptoms in MOG-induced EAE mice, while a degraded disaccharide product of this compound, CSPG-DS, completely inhibited the development of the disease. nih.gov Further research has shown that mice deficient in chondroitin 6-O-sulfate transferase 1 (C6ST1), an enzyme that sulfates the N-acetylgalactosamine residue in CS, experience more severe EAE phenotypes. nih.gov Conversely, transgenic mice overexpressing C6ST1 show milder symptoms. nih.gov Similarly, mice lacking CS N-acetylgalactosaminyltransferase-1 (CSGalNAcT1), another key enzyme in CS synthesis, exhibit milder EAE symptoms, suggesting that CS contributes to the induction phase of the disease. oup.com These findings indicate that the sulfation pattern and the very presence of CS chains can significantly influence the neuroinflammatory processes in EAE. nih.govoup.com Upregulation of various this compound proteoglycans (CSPGs) like aggrecan, brevican, neurocan, and versican has been observed in the spinal cords of mice with EAE. researchgate.net
Tumor Models: The role of this compound in cancer progression is complex and appears to be context-dependent. Elevated levels of CSPGs are found in the microenvironment of many solid tumors, including breast cancer. geneticsmr.org In an orthotopic mouse model of breast cancer, the enzymatic removal of endogenous this compound from the primary tumor using chondroitinase ABC led to an increased metastatic burden, including the development of secondary tumors and more lung metastases. geneticsmr.org This suggests that in some contexts, this compound in the primary tumor may act as a negative regulator of metastasis. geneticsmr.org
Conversely, other studies highlight the pro-tumorigenic roles of specific CSPGs. This compound proteoglycan 4 (CSPG4, also known as NG2) is expressed by sarcomas and the mesenchymal precursor cells from which they arise. nih.gov In a genetically engineered mouse model of soft-tissue sarcoma, inhibiting NG2/CSPG4 expression in established tumors significantly decreased tumor volume and cell proliferation. nih.gov However, deleting Ng2/Cspg4 at the time of tumor initiation resulted in larger tumors, indicating that the role of this proteoglycan can change depending on the developmental stage of the tumor. nih.gov
Furthermore, a bispecific T cell-engager targeting oncofetal this compound (ofCS), a unique form of CS expressed on most cancer cells, has shown potent anti-tumor effects in various syngeneic mouse models, including breast, melanoma, and colon carcinomas. nih.gov This approach led to complete tumor regression and the development of protective immune memory. nih.gov In a murine osteosarcoma model, a higher proportion of this compound E-units was found in a cell line that readily forms liver tumors, suggesting a role for specific sulfation patterns in metastasis. oup.com
Enzyme-Deficient Mouse Models (e.g., Chondroitin Synthase 1-deficient, DS-epimerase 1-deficient)
Genetically modified mouse models with deficiencies in specific enzymes involved in this compound biosynthesis have been crucial for understanding the in vivo functions of these complex molecules. nih.govnih.gov
Chondroitin Synthase 1 (Chsy1)-Deficient Mice: Mice lacking Chondroitin synthase 1 (Chsy1) are viable but exhibit several distinct phenotypes, including chondrodysplasia, which is a disorder of cartilage development. nih.govnih.govfrontiersin.org These mice also show delayed endochondral ossification, reduced bone density, and abnormalities in digit patterning. nih.govnih.govfrontiersin.org The loss of CHSY1 in humans leads to Temtamy preaxial brachydactyly syndrome, which includes limb malformations and short stature. researchgate.net Interestingly, a spontaneous mutation in the Chsy1 gene in a mouse model has been linked to accelerated aging and age-related diseases. glycoforum.gr.jp Despite the viability of Chsy1 knockout mice, which is likely due to functional redundancy with other synthases, the observed skeletal defects underscore the essential role of CS in skeletal development. frontiersin.orgresearchgate.net
| Enzyme Deficiency | Key Phenotypes in Murine Models | Reference |
|---|---|---|
| Chondroitin Synthase 1 (Chsy1) | Chondrodysplasia, delayed endochondral ossification, reduced bone density, digit patterning defects. | nih.govnih.govfrontiersin.org |
| DS-epimerase 1 (Dse) | Smaller body size, kinked tail, thicker skin collagen fibrils, reduced skin tensile strength, spina bifida, abdominal wall defects. | nih.govfrontiersin.orgnih.govnih.gov |
| DS-epimerase 1 and 2 (Dse/Dsel) | Complete absence of iduronic acid, perinatal lethality, umbilical hernia, exencephaly. | plos.org |
Rabbit Models for Specific Biological Processes (e.g., osteoarthritis models for mechanistic studies)
Rabbit models, particularly for osteoarthritis (OA), have been instrumental in studying the chondroprotective effects of this compound. In experimental OA models in rabbits, often induced by methods like cruciate ligament transection, CS has demonstrated beneficial effects on cartilage health. europeanreview.orgresearchgate.net
Studies have shown that CS can increase the production of proteoglycans in rabbit models of cartilage degradation. nih.gov In a rabbit model of chronic arthritis with systemic inflammation, treatment with this compound reduced the inflammatory response in the synovial membrane. nih.gov This was evidenced by decreased gene expression and protein synthesis of inflammatory markers like cyclooxygenase-2 (COX-2) and chemokine (C-C motif) ligand 2 (CCL2), as well as improved histological scores of the synovial membrane. nih.gov
More recent research has explored the efficacy of microbially produced this compound (MCS) in a rabbit OA model. europeanreview.org This study found that MCS, particularly from E. coli, had significant chondroprotective effects, showing positive outcomes in histopathological evaluations of cartilage tissue compared to both a control group and animal-derived CS. europeanreview.orgresearchgate.net The beneficial effects are attributed to CS's ability to reduce chondrocyte apoptosis, decrease the activity of matrix-degrading enzymes, and enhance the synthesis of articular cartilage components. europeanreview.org
In Vivo Studies of this compound Biosynthesis
In vivo studies, primarily using genetically modified mouse models, have been essential for dissecting the complex pathway of this compound biosynthesis. This process occurs in the Golgi apparatus and involves a series of glycosyltransferases, epimerases, and sulfotransferases. nih.govmdpi.com
The biosynthesis begins with the formation of a tetrasaccharide linker region attached to a serine residue on a core protein. mdpi.com The chondroitin backbone is then elongated by the alternating addition of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA) residues, a process catalyzed by enzymes such as chondroitin synthases (e.g., CHSY1) and chondroitin polymerizing factor (CHPF). frontiersin.orgcaldic.com
Gene knockout studies in mice have revealed the specific roles and redundancies of these enzymes. For example, while the complete absence of both CS and heparan sulfate (due to knockout of GlcAT-I, an enzyme in the linker region synthesis) is embryonic lethal, single knockouts of enzymes involved in the CS backbone polymerization, such as Chsy1 or Chpf, are not lethal. glycoforum.gr.jpcaldic.com This points to functional overlap among these enzymes. glycoforum.gr.jp However, these single knockout mice often display subtle defects, such as the skeletal abnormalities seen in Chsy1-deficient mice, highlighting the importance of normal CS levels for specific developmental processes. caldic.com
Subsequent modifications, including epimerization of GlcA to IdoA by DS-epimerases and sulfation at various positions by sulfotransferases, create the vast structural diversity of CS/DS chains. nih.govcaldic.com Knockout models for these modification enzymes, such as Dse-deficient mice, have demonstrated the critical functions of these specific structures in tissue organization and development. frontiersin.orgnih.gov
Methodologies for Studying Glycosaminoglycan-Protein Interactions
Use of Biotinylated and Lipid-Derivatized this compound for Axon Guidance Research
To overcome the challenges of studying the direct effects of this compound on axon behavior, researchers have developed chemically modified CS derivatives. These tools allow for precise localization and presentation of CS in in vitro assays.
Biotinylated this compound: Biotin can be chemically coupled to the reducing end of the CS chain to create biotinylated CS (CS-biotin). mdpi.comnii.ac.jpresearchgate.net This derivative can then be complexed with streptavidin, which has a high affinity for biotin, to form a structure that mimics a proteoglycan. mdpi.comnih.gov This complex can be used as a culture substrate for neurons. nii.ac.jpnih.gov
Experiments using this methodology have provided insights into how growing axons interact with their environment. When retinal axons are cultured on a substrate made of a streptavidin-biotin-CS complex, a loss of CS immunoreactivity is observed along the paths of the axons, while streptavidin immunoreactivity remains. nii.ac.jpnih.gov This suggests that growing axons can modify the structure of the CS chains in their immediate vicinity, potentially making the environment more permissive for their growth. mdpi.comjst.go.jpresearchgate.net
Lipid-Derivatized this compound: Another innovative approach involves coupling the reducing end of the CS chain to an amino group of a lipid, such as phosphatidylethanolamine (B1630911) (PE), to create lipid-derivatized CS (CS-PE). mdpi.comcore.ac.uk This molecule can be coated onto polystyrene beads or culture surfaces, presenting the CS chains in an outward orientation. mdpi.comcore.ac.uk
Proteomic Analysis in Preclinical Settings (e.g., chondrocyte secretome analysis)
Preclinical studies often utilize models of osteoarthritis (OA), where chondrocytes are stimulated with pro-inflammatory cytokines like interleukin-1β (IL-1β) to mimic the inflammatory and catabolic conditions of the disease. nih.govnih.gov The secretome of these chondrocytes is then analyzed with and without this compound treatment to identify modulated proteins. nih.gov
Detailed Research Findings
One of the pioneering pharmacoproteomic studies on human articular chondrocytes treated with this compound under IL-1β stimulation identified 75 distinct proteins in the secretome. nih.govnih.gov Of these, the secretion of 18 proteins was significantly modulated by this compound. nih.govnih.gov This research highlighted the anti-inflammatory, anti-catabolic, and anti-angiogenic properties of this compound at the protein level. nih.govnih.gov
Anti-inflammatory and Anti-catabolic Effects:
A key finding was the ability of this compound to counteract the pro-inflammatory effects of IL-1β. It achieved this by directly decreasing the secretion of several complement components, including Complement C1r subcomponent, Complement C1s subcomponent, Complement C3, and Complement factor B. nih.gov Indirectly, it demonstrated anti-inflammatory and anti-catabolic effects by increasing the secretion of Tumor necrosis factor-alpha-induced protein 6 (TSG-6). nih.gov The overexpression of TSG-6 is correlated with a reduction in the activation of pro-matrix metalloproteinases, as observed by the decreased levels of MMP-1 and MMP-3. nih.gov
Another study focusing on OA chondrocytes identified a decrease in the secretion of degradative enzymes like cathepsins following this compound treatment. bmj.com
Anabolic and Pro-survival Effects:
Proteomic analyses have consistently shown that this compound promotes an anabolic response in chondrocytes. Treatment has been found to increase the secretion of essential ECM components. bmj.comsymbiosisonlinepublishing.com For instance, studies have reported an upregulation of aggrecan and other proteoglycans. bmj.com Furthermore, the secretion of connective tissue components such as certain types of collagen, annexins, and tenascin has been shown to increase. symbiosisonlinepublishing.com
The table below summarizes key proteins identified in the chondrocyte secretome that are modulated by this compound in a pro-inflammatory environment.
| Protein | Effect of this compound | Function | Reference |
|---|---|---|---|
| TSG-6 (TNFα-induced protein) | Increased | Anti-inflammatory, Inhibits pro-MMP activation | nih.gov |
| Thrombospondin-1 (TSP1) | Increased | Inhibitor of angiogenesis | nih.govnih.gov |
| Complement Components (C1r, C1s, C3, Factor B) | Decreased | Pro-inflammatory | nih.gov |
| Matrix Metalloproteinase-1 (MMP-1) | Decreased | Catabolic (collagen degradation) | nih.gov |
| Matrix Metalloproteinase-3 (MMP-3) | Decreased | Catabolic (proteoglycan degradation) | nih.gov |
Anti-angiogenic Properties:
A significant finding from secretome analysis was the strong, dose-dependent increase in the secretion of Thrombospondin-1 (TSP-1), a potent inhibitor of angiogenesis. nih.govnih.gov This suggests a novel therapeutic angle for this compound in osteoarthritis, as angiogenesis is known to play a role in the pathophysiology of the disease. nih.gov
Variability based on this compound Source:
It is noteworthy that pharmacoproteomic studies have revealed that the effects on the chondrocyte secretome can vary depending on the specific this compound compound used. A comparative study of three different this compound compounds found that they induced distinct protein expression profiles in osteoarthritic chondrocytes. nih.gov One compound led to an increase in some catabolic and inflammatory factors, while the other two promoted an increase in structural proteins and growth factors, indicating an anti-inflammatory and anabolic response. nih.gov For example, while one compound increased levels of interstitial collagenase and stromelysin-1, the others increased structural proteins. nih.gov This underscores the importance of the quality and origin of the this compound used in therapeutic applications. nih.gov
The table below details the differential effects of various this compound compounds on the secretome of osteoarthritic chondrocytes.
| Protein | Effect of CS1 | Effect of CS2 | Effect of CS3 | Reference |
|---|---|---|---|---|
| Mitochondrial Superoxide Dismutase | Increased | - | - | nih.gov |
| Cartilage Oligomeric Matrix Protein | Increased | - | - | nih.gov |
| Interstitial Collagenase (MMP-1) | Increased | - | - | nih.gov |
| Stromelysin-1 (MMP-3) | Increased | - | - | nih.gov |
| Structural Proteins | - | Increased | Increased | nih.gov |
| Growth Factors | - | Increased | Increased | nih.gov |
| Extracellular Matrix Proteins | - | Increased | Increased | nih.gov |
Emerging Research Directions and Future Prospects for Chondroitin Sulfate Research
Advancements in Non-Animal Production Methods for Chondroitin (B13769445) Sulfate (B86663)
The traditional extraction of chondroitin sulfate from animal sources, such as cartilage, presents challenges related to variability, potential contamination, and ethical concerns. Consequently, significant research efforts are directed towards developing sustainable and controlled non-animal production methods, primarily through microbial fermentation and metabolic engineering.
Optimization of Microbial Cell Factories for Scalable Production
The engineering of microbial hosts, such as Escherichia coli and Pichia pastoris (yeast), has emerged as a promising strategy for producing chondroitin and this compound in a more controlled and scalable manner. This involves the heterologous expression of genes responsible for the CS biosynthetic pathway, including those encoding chondroitin polymerases and sulfotransferases.
Engineered Microbial Hosts: Researchers have successfully introduced genes like kfoC and kfoA from E. coli K4, and tuaD from Bacillus subtilis, into hosts like E. coli and Pichia pastoris to synthesize the chondroitin backbone. Further engineering involves incorporating sulfotransferase genes (e.g., C4ST, C6ST) to produce sulfated CS. google.comresearchgate.netmdpi.comwipo.intgoogle.com
Yield Improvements: Significant progress has been made in increasing production titers. For instance, engineered E. coli strains have achieved extracellular chondroitin production ranging from 118 mg/L to over 427 mg/L in bioreactor fermentations. rsc.org Similarly, engineered yeast strains like Pichia pastoris have demonstrated yields of up to 2.1 g/L of this compound. researchgate.netmdpi.com Saccharomyces cerevisiae has also been explored, achieving up to 200 mg/L of extracellular chondroitin. mdpi.comresearcher.life
Optimization Strategies: Advanced techniques such as genome-scale modeling, synthetic biology, and metabolic flux analysis are employed to identify bottlenecks and optimize precursor supply (e.g., UDP-GlcA, UDP-GalNAc) and enzyme activity. Overexpression of specific genes, improvement of cofactor supply (e.g., PAPS), and deletion of competing pathways are key optimization strategies. researchgate.netmdpi.comrsc.orgresearcher.life
Advantages: Microbial production offers a safer, more sustainable, and potentially more consistent product compared to animal-derived CS, avoiding risks of viral or prion contamination and providing a vegan-friendly source. rsc.orgmdpi.comoatext.com
Table 1: Microbial Production of this compound
| Microorganism | Engineered Genes/Pathway | Yield (mg/L or g/L) | Reference |
| E. coli K4 | kfoC, kfoA, tuaD (for chondroitin backbone) | ~62 (extracellular) | rsc.org |
| E. coli (optimized) | kfoC, kfoA, tuaD, sodA, mltB | 427 (extracellular) | rsc.org |
| Pichia pastoris | kfoC, kfoA, tuaD, C4ST, C6ST, MET13 (for PAPS supply) | 2.1 (CS-A) | google.commdpi.com |
| Pichia pastoris | kfoA, kfoC (E. coli K4), tuaD (B. subtilis), met3, met14 (S. cerevisiae), C4ST | 2.1 (CS, 4% sulfated) | researchgate.net |
| Saccharomyces cerevisiae | kfoC, kfoA (E. coli), tuaD (B. subtilis) | 200 (extracellular) | mdpi.comresearcher.life |
Designing this compound with Tailored Biological Functions
The biological activity of this compound is intimately linked to its structural features, particularly the pattern and degree of sulfation. Research is actively pursuing the design of CS molecules with specific structures to elicit targeted biological responses.
Targeted Structural Modifications for Enhanced Protein Recognition
Beyond sulfation patterns, other structural features of CS chains, such as chain length and specific sequence motifs, are being explored to fine-tune interactions with target proteins.
Chain Length Control: Minimal chain lengths are often required for effective protein binding. Research is investigating how to control CS chain length during synthesis to optimize interactions. frontiersin.org
Semisynthetic Approaches: Chemical modifications of microbially produced unsulfated chondroitin allow for the creation of CS polysaccharides with precisely defined sulfation patterns, enabling detailed structure-activity relationship studies. acs.orgnih.gov
Non-Sulfation Modifications: Modifications such as fucosylation are being explored to create novel CS derivatives with potentially altered biological functions. creative-biolabs.com
Desulfation Effects: Desulfation of CS to form chondroitin significantly alters its interaction with proteins. For example, chondroitin hydrogels showed increased release of positively charged proteins (histone) and enhanced upregulation of cartilaginous markers (collagen II, aggrecan) in mesenchymal stem cells compared to sulfated CS hydrogels. nih.gov
Immobilization Strategies: The way CS is presented or immobilized, such as through single-point attachment in biomaterials, can influence its protein-binding affinity and conformational flexibility, mimicking natural extracellular matrix (ECM) interactions. frontiersin.org
Elucidating Novel this compound-Binding Proteins and Their Functional Implications
Identifying new proteins that interact with CS is crucial for understanding its multifaceted roles in biological processes. Advances in glycoproteomics and biochemical assays are expanding the known CS-binding protein repertoire.
Glycoproteomic Identification: Techniques like mass spectrometry are being used to identify novel this compound proteoglycans (CSPGs), revealing a greater complexity and diversity of CS-associated proteins than previously understood. frontiersin.org
Known Binding Partners: CS chains are known to interact with a wide array of proteins, including growth factors (e.g., FGF, HGF, PTN), cytokines, cell surface receptors, adhesion molecules, and enzymes. frontiersin.orgresearchgate.netfrontiersin.orgnih.govmdpi.comnih.govnih.gov
Functional Implications:
Atherosclerosis: Decorin, a CSPG, binds to type I collagen and LDL, contributing to lipoprotein retention in arterial walls. frontiersin.orgnih.gov
Neuronal Development: CS interacts with key proteins like midkine (B1177420) and receptor protein tyrosine phosphatases (RPTPσ), influencing neuronal cell adhesion, migration, and axon growth. CS generally inhibits axon growth, while heparan sulfate (HS) promotes it. researchgate.netpnas.org
Signaling Pathways: CS acts as a co-receptor or signaling molecule, modulating pathways such as Hedgehog (Hh) signaling via proteins like Windpipe. nih.govfrontiersin.org
Carbohydrate-Binding Modules (CBMs): Specific CBMs, such as PhCBM100 and CBM96 domains, have been identified that bind specifically to CS, serving as valuable tools for CS investigation. nih.govacs.orgresearchgate.net
Table 3: Novel this compound-Binding Proteins and Their Roles
| Protein Name / Module | Type of Interaction | Functional Implication | Reference |
| Decorin | Binds type I collagen, LDL | Involved in lipoprotein retention in atherosclerosis. | frontiersin.orgnih.gov |
| Midkine | Interacts with CS-E, Hep | Affects neuronal cell adhesion and neurite outgrowth; CS-E can inhibit binding. | researchgate.net |
| RPTPσ | Engages with CS and HS | Modulates neuronal growth; CS inhibits, HS promotes axon growth. | pnas.org |
| Windpipe | CS-dependent interaction | Inhibits Hedgehog (Hh) signaling in Drosophila. | frontiersin.org |
| PhCBM100 / CBM96 | Specific binding to CS | Tools for CS investigation and characterization. | nih.govacs.orgresearchgate.net |
| LDL | Binds to CSPGs (via GAG chain) | Accumulation of LDL-GAG complex promotes atherosclerosis and local inflammatory response. | frontiersin.orgnih.gov |
Modulating this compound Biosynthesis and Catabolism as Research Tools
Manipulating the pathways involved in CS biosynthesis and degradation offers powerful tools for studying CS function, producing specific CS variants, and developing new therapeutic strategies.
Biosynthesis Pathway Engineering: Genetic engineering of microbial hosts to alter CS biosynthesis pathways is a key research area. This includes:
Overexpressing genes encoding key enzymes like chondroitin synthases and sulfotransferases to enhance production of specific CS types or improve yields. google.comresearchgate.netmdpi.comgoogle.com
Modulating precursor availability (e.g., UDP-GlcA, UDP-GalNAc) through metabolic engineering. researcher.life
Altering enzyme expression to control sulfation levels or prevent unwanted modifications like fructosylation. google.com
Catabolism Enzymes as Tools: Glycosaminoglycan lyases (GAGLs), such as chondroitinases (e.g., chondroitinase ABC, AC, B), are indispensable tools for CS research.
Structural Analysis: These enzymes cleave CS chains into specific oligosaccharides, enabling detailed structural characterization, disaccharide analysis, and sequencing, which is vital for understanding structure-function relationships. mdpi.comnih.govmit.eduresearchgate.net
Functional Studies: By generating defined CS fragments or removing CS from tissues, these enzymes can be used to probe the biological roles of CS in various contexts, such as promoting axon regeneration by blocking inhibitory CS-protein interactions. pnas.org
Recombinant Production: The recombinant expression and purification of chondroitinases are advancing their utility as reliable research tools. mit.edu
Sulfatases: Enzymes involved in the removal of sulfate groups (sulfatases) also play a role in CS catabolism and can be utilized in research to study the impact of desulfation. nih.gov
The ongoing research in these areas promises to unlock new insights into the complex biology of this compound, paving the way for innovative applications in regenerative medicine, therapeutics, and biomaterials.
Compound List:
this compound (CS)
Dermatan sulfate (DS)
Glucuronic acid (GlcA)
N-acetylgalactosamine (GalNAc)
UDP-glucose
UDP-N-acetylglucosamine
UDP-GlcA
UDP-GalNAc
Heparin
Heparan sulfate (HS)
Hyaluronic acid (HA)
Keratan sulfate (KS)
Fructose
FGF (Fibroblast Growth Factor)
HGF (Hepatocyte Growth Factor)
PTN (Pleiotrophin)
BMPs (Bone Morphogenetic Proteins)
TGFβ (Transforming Growth Factor beta)
Midkine (MK)
LDL (Low-Density Lipoprotein)
Decorin
Hedgehog (Hh) signaling pathway components
Windpipe protein
RPTPσ (Receptor Protein Tyrosine Phosphatase sigma)
Histone
Collagen II
Aggrecan
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
Q & A
Q. How can CRISPR-Cas9 editing elucidate the role of CS biosynthesis enzymes in developmental biology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
